molecular formula C25H23N3O4S2 B6555011 ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040661-59-3

ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6555011
CAS No.: 1040661-59-3
M. Wt: 493.6 g/mol
InChI Key: DGRKEMCHAAHGLR-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . The compound also contains a sulfanylacetamido group and a benzoate ester group.


Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . It also has an ethyl benzoate ester group and a sulfanylacetamido group attached to the core structure.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. This compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby altering their function .

Pharmacokinetics

Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration . The distribution, metabolism, and excretion of this compound would depend on various factors including its chemical properties, the presence of transport proteins, metabolic enzymes, and the individual’s physiological conditions .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound . Based on its structural features, it may have potential therapeutic effects, which need to be confirmed by further experimental studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function . Furthermore, the presence of other molecules could either facilitate or hinder the compound’s interaction with its targets .

Future Directions

Future research could focus on exploring the biological activities of this compound, given that thieno[3,2-d]pyrimidines are known to have diverse biological activities . The synthesis of the compound could also be optimized for potential industrial production.

Properties

IUPAC Name

ethyl 3-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-21(19(14-33-22)16-9-6-5-7-10-16)27-25(28)34-15-20(29)26-18-12-8-11-17(13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRKEMCHAAHGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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